molecular formula C27H39NO4Si B14241133 L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)- CAS No. 214753-42-1

L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-

Cat. No.: B14241133
CAS No.: 214753-42-1
M. Wt: 469.7 g/mol
InChI Key: VTDJBVRVRRVJJZ-DEOSSOPVSA-N
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Description

L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-: is a synthetic derivative of L-serine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a diphenylsilyl group and a 6-methyl-1-oxoheptyl group, which are attached to the serine molecule. The modifications enhance its chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)- typically involves multiple steps:

    Protection of the Serine Hydroxyl Group: The hydroxyl group of L-serine is protected using a diphenylsilyl group. This step is crucial to prevent unwanted reactions during subsequent steps.

    Acylation: The amino group of the protected serine is then acylated with 6-methyl-1-oxoheptanoic acid under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The diphenylsilyl group can be substituted with other silyl groups or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-: has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The diphenylsilyl group enhances its stability and allows it to interact with enzymes and receptors more effectively. The 6-methyl-1-oxoheptyl group plays a role in modulating its biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    L-Serine, O-[(1,1-dimethylethyl)dimethylsilyl]-: This compound has a dimethylsilyl group instead of a diphenylsilyl group, which affects its chemical properties and applications.

    L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(1,1-dimethylethyl)diphenylsilyl]-: This compound has an additional dimethylethoxycarbonyl group, making it more complex and potentially more versatile in certain applications.

Uniqueness: : The presence of both the diphenylsilyl and 6-methyl-1-oxoheptyl groups in L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)- makes it unique

Properties

CAS No.

214753-42-1

Molecular Formula

C27H39NO4Si

Molecular Weight

469.7 g/mol

IUPAC Name

(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-(6-methylheptanoylamino)propanoic acid

InChI

InChI=1S/C27H39NO4Si/c1-21(2)14-12-13-19-25(29)28-24(26(30)31)20-32-33(27(3,4)5,22-15-8-6-9-16-22)23-17-10-7-11-18-23/h6-11,15-18,21,24H,12-14,19-20H2,1-5H3,(H,28,29)(H,30,31)/t24-/m0/s1

InChI Key

VTDJBVRVRRVJJZ-DEOSSOPVSA-N

Isomeric SMILES

CC(C)CCCCC(=O)N[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O

Canonical SMILES

CC(C)CCCCC(=O)NC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O

Origin of Product

United States

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